molecular formula C9F12 B14311905 1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene CAS No. 111864-94-9

1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene

Cat. No.: B14311905
CAS No.: 111864-94-9
M. Wt: 336.08 g/mol
InChI Key: JNIGXHWIWDQABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene is a highly fluorinated aromatic compound. Its structure consists of a benzene ring substituted with multiple fluorine atoms and fluorinated alkyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene typically involves the fluorination of a suitable aromatic precursor. One common method is the direct fluorination of a benzene derivative using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination or decomposition of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate fluorinated compounds. These intermediates are then subjected to further fluorination and functionalization steps to achieve the desired product. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace fluorine atoms with other nucleophiles.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.

    Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene: This compound is similar in structure but lacks the pentafluoroethyl group.

    1,2,3,4-Tetrafluoro-5-(2,3,4,5-tetrafluorophenyl)benzene: Another fluorinated aromatic compound with different substituents on the benzene ring.

    1,2,3,4-Tetrafluoro-5-[(4-isopropylphenyl)ethynyl]benzene: A compound with an ethynyl group and additional fluorine atoms.

Uniqueness

1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

111864-94-9

Molecular Formula

C9F12

Molecular Weight

336.08 g/mol

IUPAC Name

1,2,3,4-tetrafluoro-5-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)benzene

InChI

InChI=1S/C9F12/c10-3-1(7(14,15)9(19,20)21)2(8(16,17)18)4(11)6(13)5(3)12

InChI Key

JNIGXHWIWDQABQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.